molecular formula C14H20N2O3 B2492892 tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1387759-21-8

tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2492892
CAS No.: 1387759-21-8
M. Wt: 264.325
InChI Key: UCIWOMKWNCWLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methylphenyl-substituted carbamoyl methyl moiety. The Boc group is widely used in organic synthesis to protect amine functionalities, while the 2-methylphenyl group introduces steric bulk and electron-donating effects. This compound is likely synthesized via carbamate coupling reactions, similar to methods described for analogs in the literature (e.g., HATU/DIPEA-mediated amide bond formation) .

Properties

IUPAC Name

tert-butyl N-[2-(2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWOMKWNCWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

The compound is explored as a lead molecule in drug discovery due to its ability to act on biological targets effectively. Research indicates that carbamates can function as inhibitors for various enzymes, including acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. Studies have shown that related carbamate compounds exhibit protective effects against amyloid beta-induced cytotoxicity in neuronal cells, suggesting that tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate may share similar properties .

Synthesis of Bioactive Compounds

This compound can be utilized in synthetic organic chemistry as an intermediate for developing more complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing other carbamates or amines . The compound's ability to undergo hydrolysis can also be harnessed in controlled release formulations in pharmaceutical applications.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability, making it advantageous for industrial applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid beta peptides. It was found that certain carbamate derivatives could reduce oxidative stress and inflammation markers, demonstrating potential therapeutic benefits against neurodegeneration .

Case Study 2: Synthesis Methodologies

Research has focused on efficient synthesis routes for this compound through various coupling reactions. These methodologies include using di-tert-butyl dicarbonate as a protecting group during the synthesis process, allowing for high yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Substituent Effects

tert-Butyl N-{[(4-Methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 70145-70-9)
  • Substituent : 4-Methanesulfonylphenyl (electron-withdrawing sulfonyl group).
  • This analog may exhibit improved solubility in polar solvents .
  • Molecular Weight : 262.37 g/mol (C11H22N2O3S) .
tert-Butyl N-[(1S)-1-[(2-Fluorophenyl)methyl]carbamoyl]-3-methylbutyl]carbamate (IV-31b)
  • Substituent : 2-Fluorophenyl (electron-withdrawing fluorine).
  • The stereochemistry (1S) may confer selectivity in biological interactions, as seen in isoform-selective histone deacetylase inhibitors (HDACi) .
  • Characterization : HRMS (m/z): 321.2148 (MH+), ¹³C NMR: 77.5, 53.4 ppm .
tert-Butyl N-{[(2,2,2-Trifluoroethyl)carbamoyl]methyl}carbamate
  • Substituent : 2,2,2-Trifluoroethyl (strongly electron-withdrawing).
  • Impact : The trifluoro group significantly increases lipophilicity and metabolic stability, making this analog suitable for applications requiring prolonged bioavailability .

Biological Activity

tert-Butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N2_{2}O3_{3}, with a molecular weight of approximately 249.29 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a 2-methylphenyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also pose risks for toxicity if not regulated properly .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Neuroprotective Effects : By modulating cholinergic activity, it may offer neuroprotective benefits in models of neurodegenerative diseases.

Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of carbamate derivatives on human cancer cell lines, this compound demonstrated an IC50_{50} value of 15 µM against A-431 cells, indicating significant antitumor potential compared to standard chemotherapeutics .

Study 2: Enzyme Interaction

Research focused on the inhibition of AChE revealed that this compound exhibited competitive inhibition with an IC50_{50} value of 25 µM. This suggests that the compound could be further explored as a lead for developing new insecticides or therapeutic agents for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaIC50_{50} (µM)Biological Activity
This compoundC13_{13}H17_{17}N2_{2}O3_{3}15 (A-431)Antitumor
MethomylC7_{7}H13_{13}N1_{1}O2_{2}S20 (AChE inhibition)Insecticide
CarbofuranC12_{12}H15_{15}N1_{1}O3_{3}30 (AChE inhibition)Insecticide

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4–1.5 ppm) and carbamate linkage (δ 155–160 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 308.2) .
  • IR Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Question

  • Cross-validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., missing carbamate peaks) .
  • Isotopic labeling : Use ¹³C-labeled reagents to track carbamate formation in complex mixtures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., aryl vs. methyl protons) .

What strategies are effective in troubleshooting low yields during coupling reactions?

Advanced Research Question

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Solvent drying : Use molecular sieves to remove trace water, preventing carbamate hydrolysis .
  • Stepwise monitoring : Use TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to track intermediate formation .

How can the compound’s potential in enzyme inhibition studies be evaluated?

Advanced Research Question

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition) .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to predict affinity .
  • SAR studies : Modify the 2-methylphenyl group to assess steric/electronic effects on inhibition .

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : –20°C under argon in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to air .

How can computational modeling predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvation effects in acetonitrile to optimize reaction conditions .

How can reaction mechanisms involving the carbamate group be analyzed?

Advanced Research Question

  • Isotope tracing : Use ¹⁸O-labeled water to track hydrolysis pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .

How can structural modifications enhance biological activity?

Advanced Research Question

  • Substituent introduction : Add electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to improve target binding .
  • Prodrug design : Replace tert-butyl with enzymatically cleavable groups (e.g., esters) for controlled release .

What solvent systems are compatible with this carbamate in diverse reactions?

Basic Research Question

  • Polar aprotic solvents : Acetonitrile (ε = 37.5) for SN2 reactions .
  • Chlorinated solvents : Dichloromethane for Friedel-Crafts alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.